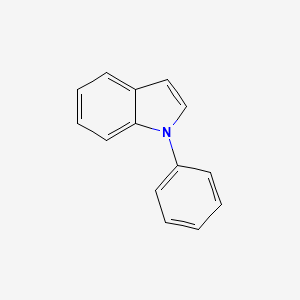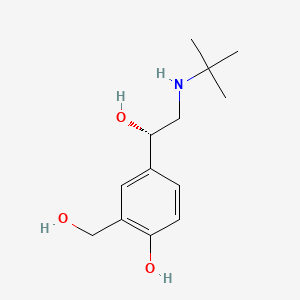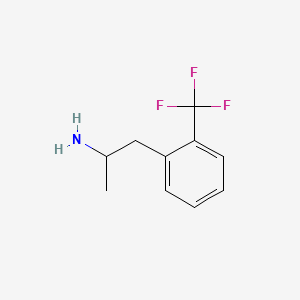
1-(2-(TRIFLUOROMETHYL)PHENYL)PROPAN-2-AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(TRIFLUOROMETHYL)PHENYL)PROPAN-2-AMINE is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an aminopropane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced to an aromatic compound using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst . The subsequent step involves the formation of the aminopropane chain through reductive amination or other suitable methods .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions followed by purification processes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(TRIFLUOROMETHYL)PHENYL)PROPAN-2-AMINE undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-(2-(TRIFLUOROMETHYL)PHENYL)PROPAN-2-AMINE has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism by which 1-(2-(TRIFLUOROMETHYL)PHENYL)PROPAN-2-AMINE exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways . The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
1-(2-(Trifluoromethyl)phenyl)imidazole: Another compound with a trifluoromethyl group attached to a phenyl ring, but with an imidazole moiety instead of an aminopropane chain.
Trifluoromethane: A simpler compound with a trifluoromethyl group attached to a methane molecule.
1,1,1-Trifluoroethane: Contains a trifluoromethyl group attached to an ethane molecule.
Uniqueness: 1-(2-(TRIFLUOROMETHYL)PHENYL)PROPAN-2-AMINE is unique due to its specific combination of a trifluoromethyl group and an aminopropane chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
670-04-2 |
|---|---|
Molekularformel |
C10H12F3N |
Molekulargewicht |
203.2 g/mol |
IUPAC-Name |
1-[2-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C10H12F3N/c1-7(14)6-8-4-2-3-5-9(8)10(11,12)13/h2-5,7H,6,14H2,1H3 |
InChI-Schlüssel |
MBSQCJRYAIIWCP-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1C(F)(F)F)N |
Kanonische SMILES |
CC(CC1=CC=CC=C1C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


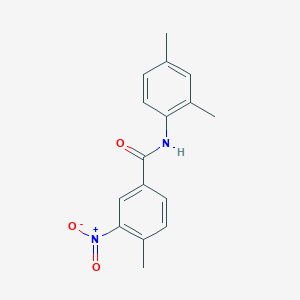
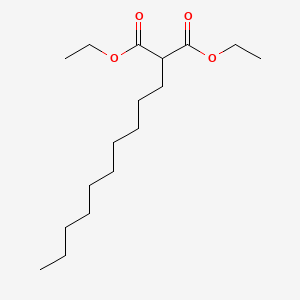
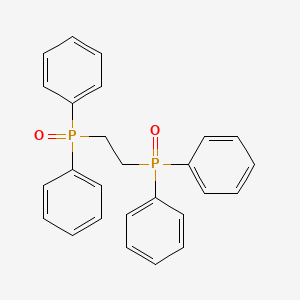
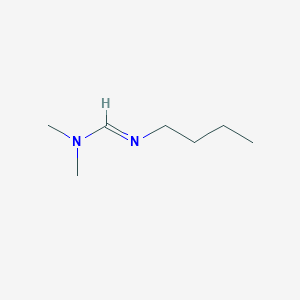
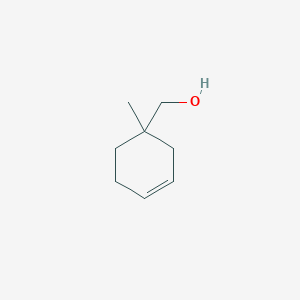
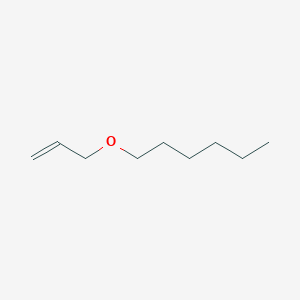
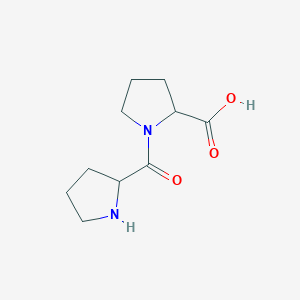
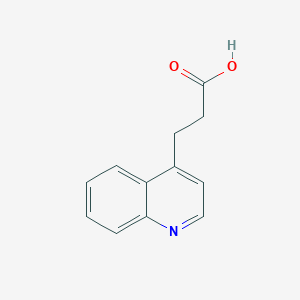
![6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one](/img/structure/B1616419.png)
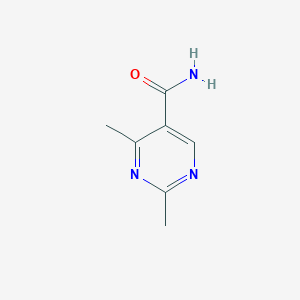
![3-Chloro-1-methylbenzo[f]quinoline](/img/structure/B1616422.png)
